4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine
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Overview
Description
WAY-232261 is a chemical compound known for its role as a phosphoinositide 3-kinase inhibitor. It has the molecular formula C14H20N4O3 and a molecular weight of 292.33 g/mol . This compound is primarily used in scientific research due to its ability to inhibit specific kinase pathways, making it valuable in studies related to cancer and other diseases.
Preparation Methods
The synthesis of WAY-232261 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity, often exceeding 99% .
Chemical Reactions Analysis
WAY-232261 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-232261 is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used to study the inhibition of kinase pathways and their effects on various chemical processes.
Biology: It helps in understanding the role of kinase inhibitors in cellular processes and signaling pathways.
Medicine: It is valuable in cancer research, as it helps in studying the inhibition of pathways involved in tumor growth and proliferation.
Industry: It is used in the development of new drugs and therapeutic agents targeting specific kinase pathways.
Mechanism of Action
WAY-232261 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase. This inhibition disrupts the signaling pathways that are crucial for cell growth, proliferation, and survival. The compound binds to the kinase domain, preventing the phosphorylation of downstream targets and ultimately leading to the suppression of cellular processes involved in disease progression .
Comparison with Similar Compounds
WAY-232261 is unique due to its specific inhibition of phosphoinositide 3-kinase. Similar compounds include:
NVP-CLR457: An orally administered, non-central nervous system-penetrating, pan-IA-like phosphoinositide 3-kinase inhibitor with antitumor activity.
These compounds share similar mechanisms of action but differ in their selectivity, administration routes, and specific applications.
Properties
IUPAC Name |
4-(2-nitro-5-piperazin-1-ylphenyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-18(20)13-2-1-12(16-5-3-15-4-6-16)11-14(13)17-7-9-21-10-8-17/h1-2,11,15H,3-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJQYITZDFYLGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377938 |
Source
|
Record name | 4-(2-nitro-5-piperazin-1-ylphenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332023-13-9 |
Source
|
Record name | 4-(2-nitro-5-piperazin-1-ylphenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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